molecular formula C6H12N2 B13327496 2,5-Diazabicyclo[4.2.0]octane

2,5-Diazabicyclo[4.2.0]octane

Cat. No.: B13327496
M. Wt: 112.17 g/mol
InChI Key: YHUBPQNUZGPHRQ-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[420]octane is a bicyclic organic compound with the molecular formula C6H12N2 It is a derivative of diazabicyclo compounds and is known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization to yield the desired bicyclic compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. For instance, as a GLP-1 receptor modulator, it binds to the receptor and enhances its activity, leading to increased insulin secretion and improved glucose regulation. The compound’s bicyclic structure allows it to fit into the receptor’s binding site, stabilizing its active conformation and promoting downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2,5-Diazabicyclo[4.2.0]octane is unique due to its specific ring structure, which imparts distinct reactivity and binding properties. Its ability to modulate GLP-1R sets it apart from other diazabicyclo compounds, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2,5-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C6H12N2/c1-2-6-5(1)7-3-4-8-6/h5-8H,1-4H2

InChI Key

YHUBPQNUZGPHRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1NCCN2

Origin of Product

United States

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